Cas no 2309469-04-1 (Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate)
![Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2309469-04-1x500.png)
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
- 2309469-04-1
- EN300-7428806
- Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
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- Inchi: 1S/C19H27BrN2O3/c1-17(2,3)25-16(23)22-13-19(24,15-8-7-14(20)11-21-15)12-18(22)9-5-4-6-10-18/h7-8,11,24H,4-6,9-10,12-13H2,1-3H3
- InChI Key: IXLBJKIRBGHZJG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1(CN(C(=O)OC(C)(C)C)C2(CCCCC2)C1)O
Computed Properties
- Exact Mass: 410.12051g/mol
- Monoisotopic Mass: 410.12051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 62.7Ų
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428806-0.25g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-7428806-0.1g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-7428806-1.0g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7428806-5.0g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7428806-2.5g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-7428806-0.5g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
Enamine | EN300-7428806-10.0g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7428806-0.05g |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
2309469-04-1 | 95.0% | 0.05g |
$888.0 | 2025-03-11 |
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate: A Comprehensive Overview
The compound Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate, with CAS No 2309469-04-1, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, the nitrogen atom in the azaspiro ring system.
The molecular structure of this compound is intriguing, featuring a spiro system composed of a six-membered pyridine ring and a seven-membered azaspiro ring. The pyridine ring is substituted at the 5-position with a bromine atom, while the azaspiro ring contains a hydroxyl group at position 3 and a tert-butyl carboxylic ester group at position 1. This unique arrangement of functional groups contributes to the compound's distinctive chemical properties and biological activity.
Recent studies have highlighted the potential of spiro compounds like Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate as drug candidates due to their ability to modulate various biological targets. The presence of the pyridine ring, a known heterocyclic structure with diverse biological activities, further enhances its pharmacological potential.
The synthesis of this compound involves a multi-step process that typically includes the formation of the spiro system through cyclization reactions, followed by functionalization at specific positions to introduce substituents such as bromine and tert-butyl groups. Researchers have employed various strategies, including modular synthesis approaches, to optimize the production of this compound while maintaining high yields and purity.
In terms of biological activity, Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxy-1-azaspiro[4.5]decane-1-carboxylate has shown promise in preliminary studies as a potential modulator of enzyme activity and receptor binding. The hydroxyl group at position 3 plays a critical role in hydrogen bonding interactions, which are essential for its bioactivity.
The tert-butyl carboxylic ester group not only contributes to the molecule's stability but also serves as a site for further chemical modifications, enabling researchers to explore its potential as a prodrug or for targeted drug delivery systems.
Recent advancements in computational chemistry have allowed for detailed molecular modeling studies of this compound, providing insights into its three-dimensional structure and interactions with biological targets. These studies have been instrumental in guiding further research into its therapeutic applications.
In conclusion, Tert-butyl 3-(5-bromopyridin-2-yL)-3-hydroxy-l-aspiro[4.S]decane-l-carboxyiate represents an exciting area of research in organic chemistry and pharmacology due to its unique structural features and promising biological properties.
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